N-[1-(4-acetamidobenzenesulfonyl)piperidin-4-yl]-1H-imidazole-1-carboxamide
CAS No.: 1049873-74-6
Cat. No.: VC2550237
Molecular Formula: C17H21N5O4S
Molecular Weight: 391.4 g/mol
* For research use only. Not for human or veterinary use.
![N-[1-(4-acetamidobenzenesulfonyl)piperidin-4-yl]-1H-imidazole-1-carboxamide - 1049873-74-6](/images/structure/VC2550237.png)
Specification
CAS No. | 1049873-74-6 |
---|---|
Molecular Formula | C17H21N5O4S |
Molecular Weight | 391.4 g/mol |
IUPAC Name | N-[1-(4-acetamidophenyl)sulfonylpiperidin-4-yl]imidazole-1-carboxamide |
Standard InChI | InChI=1S/C17H21N5O4S/c1-13(23)19-14-2-4-16(5-3-14)27(25,26)22-9-6-15(7-10-22)20-17(24)21-11-8-18-12-21/h2-5,8,11-12,15H,6-7,9-10H2,1H3,(H,19,23)(H,20,24) |
Standard InChI Key | ITSIMWMHLWTAES-UHFFFAOYSA-N |
SMILES | CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)NC(=O)N3C=CN=C3 |
Canonical SMILES | CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)NC(=O)N3C=CN=C3 |
Introduction
Chemical Identity and Properties
N-[1-(4-acetamidobenzenesulfonyl)piperidin-4-yl]-1H-imidazole-1-carboxamide is a sulfonamide derivative containing an imidazole-carboxamide functional group. The compound represents an important class of molecules with potential applications in pharmaceutical research.
Basic Identification Parameters
The compound is identified by several key parameters that define its chemical identity, as presented in Table 1.
Table 1: Chemical Identification Parameters
Parameter | Information |
---|---|
CAS Number | 1049873-74-6 |
Molecular Formula | C₁₇H₂₁N₅O₄S |
Molecular Weight | 391.4 g/mol |
IUPAC Name | N-[1-(4-acetamidophenyl)sulfonylpiperidin-4-yl]imidazole-1-carboxamide |
Synonyms | - N-(1-{[4-(acetylamino)phenyl]sulfonyl}piperidin-4-yl)-1H-imidazole-1-carboxamide - N-[1-(4-acetamidobenzenesulfonyl)piperidin-4-yl]-1H-imidazole-1-carboxamide |
These identification parameters are essential for proper cataloging and referencing of the compound in chemical databases and research literature .
Structural Characteristics
The molecular structure of N-[1-(4-acetamidobenzenesulfonyl)piperidin-4-yl]-1H-imidazole-1-carboxamide features several distinct functional groups:
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An imidazole ring connected to a carboxamide group
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A piperidine ring substituted at the 4-position
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A benzene ring with an acetamido group at the para position
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A sulfonamide linkage connecting the piperidine and benzene rings
The structural formula can be represented by the SMILES notation: CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)NC(=O)N3C=CN=C3 .
Physical and Chemical Properties
The physical and chemical properties of N-[1-(4-acetamidobenzenesulfonyl)piperidin-4-yl]-1H-imidazole-1-carboxamide determine its behavior in various applications and experimental settings.
Hazard Category | Classification |
---|---|
Skin irritation | Category 2 |
Eye irritation | Category 2A |
Specific target organ toxicity - single exposure | Category 3 (Respiratory system) |
Signal Word | Warning |
These classifications indicate that the compound requires appropriate handling procedures to minimize health risks .
Hazard and Precautionary Statements
The compound is associated with specific hazard statements that describe the nature of the hazards, along with precautionary statements that outline measures to minimize risks.
Hazard Statements:
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H315: Causes skin irritation
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H319: Causes serious eye irritation
Precautionary Statements:
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P280: Wear protective gloves/protective clothing/eye protection/face protection
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing
Analytical Characterization
Analytical characterization of N-[1-(4-acetamidobenzenesulfonyl)piperidin-4-yl]-1H-imidazole-1-carboxamide is essential for confirming its identity and purity.
Spectral Data
Standard analytical techniques for characterization include:
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
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Mass Spectrometry
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Infrared Spectroscopy
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Ultraviolet-Visible Spectroscopy
Structural Identifiers
The compound can be uniquely identified using standard chemical identifiers:
InChI: InChI=1S/C17H21N5O4S/c1-13(23)19-14-2-4-16(5-3-14)27(25,26)22-9-6-15(7-10-22)20-17(24)21-11-8-18-12-21/h2-5,8,11-12,15H,6-7,9-10H2,1H3,(H,19,23)(H,20,24)
InChIKey: ITSIMWMHLWTAES-UHFFFAOYSA-N
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